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Compound of Interest

Compound Name:
3-Amino-3-(4-

hydroxyphenyl)propanoic acid

Cat. No.: B1219115 Get Quote

Introduction

Beta-tyrosine (β-tyrosine) is an isomer of the common proteinogenic amino acid L-tyrosine,

differing in the position of the amino group on the propanoic acid side chain. While L-tyrosine

has the amino group at the alpha position (α-amino acid), β-tyrosine has it at the beta position

(β-amino acid). This structural difference imparts unique chemical and biological properties to

β-tyrosine, making it a subject of interest in peptide and drug design. This guide provides an in-

depth overview of the key spectroscopic techniques used to characterize β-tyrosine: Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. For β-tyrosine, ¹H and ¹³C NMR are particularly informative.

Data Presentation
Table 1: ¹H NMR Chemical Shift Data for L-Tyrosine
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Proton Chemical Shift (ppm) Multiplicity

Hα 3.94 t

Hβ 3.20, 3.06 m

Aromatic H (ortho to OH) 6.90 d

Aromatic H (meta to OH) 7.19 d

Note: Data is for the related compound L-Tyrosine in D₂O at pH 7.7 and 298K, serving as a

reference.[1] Specific data for β-tyrosine may vary. The Human Metabolome Database provides

experimental ¹H NMR data for L-Tyrosine in H₂O at 600 MHz.[2]

Table 2: ¹³C NMR Chemical Shift Data for L-Tyrosine

Carbon Chemical Shift (ppm)

C=O 176.96

Cα 58.84

Cβ 38.28

Aromatic C (ipso) 129.52

Aromatic C (ortho to OH) 133.53

Aromatic C (meta to OH) 118.61

Aromatic C (para, with OH) 157.68

Note: Data is for L-Tyrosine in D₂O at pH 11.15 and 298K.[1] The Human Metabolome

Database also provides experimental ¹³C NMR data for L-Tyrosine in H₂O at 125 MHz.[3]

Experimental Protocols for NMR Spectroscopy
A general protocol for obtaining NMR spectra of amino acids is as follows:

Sample Preparation:
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Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, commonly

deuterium oxide (D₂O).[4]

The pH of the solution is a critical parameter as it affects the chemical shifts of ionizable

groups.[4] Adjust the pH using small amounts of DCl or NaOD.[4] For comparative

purposes, a neutral pD (around 7.0-7.4) is often used.[4]

Transfer the final solution to a standard 5 mm NMR tube.[4]

Data Acquisition:

NMR experiments are typically performed on spectrometers with high magnetic fields.

For ¹H NMR, a standard 1D proton experiment is usually sufficient.

For ¹³C NMR, a 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker

instruments) is commonly used.[4]

Typical acquisition parameters include a temperature of 298 K (25°C) and a spectral width

of 0-200 ppm for ¹³C NMR.[4]

Modern two-dimensional (2D) NMR techniques like COSY and TOCSY can be employed for

more complex structures or to definitively assign proton resonances.[5][6]

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on

the functional groups present.

Data Presentation
Table 3: Characteristic IR Absorption Bands for L-Tyrosine Hydrochloride
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Functional Group Wavenumber (cm⁻¹) Description

O-H, N-H stretch 3030-2500

Broad bands due to carboxylic

acid O-H and ammonium N-H

stretching.

C=O stretch 1735
Carboxylic acid carbonyl

stretch.

N-H bend 1598, 1475
Bending modes of the

ammonium group.

C-H bend 1475, 1351
Bending modes of the CH₂

group.

C-O stretch 1235 Phenolic C-O stretch.

Aromatic C-H bend 839
Out-of-plane bending for para-

substituted aromatic ring.

Note: Data is for L-tyrosine hydrochloride.[7][8] The NIST Chemistry WebBook provides an IR

spectrum of L-tyrosine in a KBr pellet.[9]

Experimental Protocols for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like β-tyrosine is the KBr

pellet technique.

Sample Preparation:

Thoroughly grind a small amount of the sample (a few milligrams).

Mix the ground sample with a larger amount of dry potassium bromide (KBr) powder.

Press the mixture in a die to form a thin, transparent pellet.

An alternative for soluble samples is Attenuated Total Reflectance (ATR)-FTIR.

Sample Preparation (ATR):
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A small amount of the sample is placed directly on the ATR crystal (e.g., diamond).[10]

For solutions, a drop is placed on the crystal and the solvent is evaporated, often with a

stream of nitrogen, to leave a thin film.[10]

Data Acquisition:

The sample is placed in the IR spectrometer.

A background spectrum (of air or the pure ATR crystal) is recorded and subtracted from

the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and can provide

structural information through fragmentation analysis. The molecular weight of tyrosine is

181.1885 g/mol .[11]

Data Presentation
Table 4: Key Mass Spectrometry Data for Tyrosine

Ion m/z Description

[M+H]⁺ 182.081
Protonated molecular ion (in

positive ion mode).

[M-H]⁻ 180.066
Deprotonated molecular ion (in

negative ion mode).

Fragment Ion 136
Loss of the carboxyl group (-

COOH).

Fragment Ion 107
Benzyl cation fragment from

cleavage of the Cα-Cβ bond.
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Note: Fragmentation patterns can be complex and depend on the ionization method and

collision energy.

Experimental Protocols for Mass Spectrometry
A typical workflow for analyzing an amino acid by mass spectrometry, often coupled with liquid

chromatography (LC-MS), is as follows:

Sample Preparation:

The sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or

methanol, with a small amount of acid (like formic acid) to promote protonation for positive

ion mode analysis.

For complex mixtures, proteins are often digested into smaller peptides using an enzyme

like trypsin before analysis.[12]

Ionization:

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar

molecules like amino acids. A high voltage is applied to the liquid sample to create an

aerosol, generating ions with minimal fragmentation. ESI is commonly used for LC-MS.

[13]

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is mixed with

a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing

desorption and ionization.

Mass Analysis:

The generated ions are guided into a mass analyzer. Common types include quadrupole,

time-of-flight (TOF), and ion trap analyzers.[14]

Tandem Mass Spectrometry (MS/MS): For structural elucidation, a specific ion (e.g., the

molecular ion) is selected and fragmented by collision-induced dissociation (CID). The

resulting fragment ions are then analyzed to provide sequence or structural information.

[12]
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Visualization of Experimental Workflow
The logical flow from sample preparation to data analysis for each spectroscopic technique can

be visualized.

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Analysis

β-Tyrosine Sample Dissolve in D₂O Adjust pH (DCl/NaOD) Transfer to NMR Tube Place in Spectrometer Acquire ¹H & ¹³C Spectra Process Raw Data (FT) Assign Chemical Shifts Structural Elucidation

Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

β-Tyrosine Sample Grind with KBr Press into Pellet Place in Spectrometer Record Spectrum Background Subtraction Identify Functional Group Bands Confirm Structure

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis of β-Tyrosine.

Mass Spectrometry Workflow

Sample Preparation Data Acquisition Data Analysis

β-Tyrosine Sample Dissolve in Solvent Ionization (e.g., ESI) Mass Analysis (m/z) Fragmentation (MS/MS) Determine Molecular Weight Analyze Fragment Ions Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis of β-Tyrosine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1219115?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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